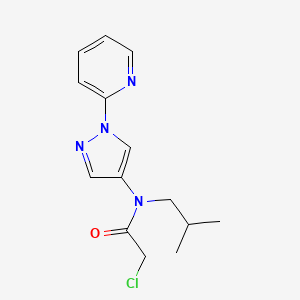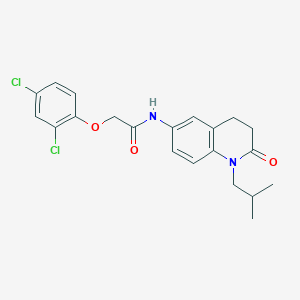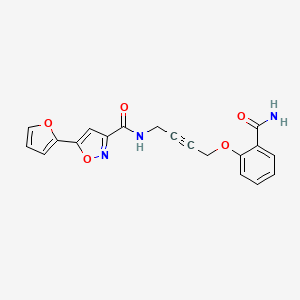
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide, commonly known as CPI-455, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPI-455 is a small molecule inhibitor of bromodomain and extraterminal domain (BET) proteins, which are epigenetic regulators involved in various cellular processes such as transcriptional regulation, chromatin remodeling, and DNA repair. In
Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis Techniques : Research highlights innovative synthetic pathways for creating compounds with similar structures, emphasizing methodologies for incorporating furan and isoxazole derivatives. The synthesis often involves multi-step reactions, including condensation, bromination, and coupling processes, to achieve targeted molecular frameworks (Ismail et al., 2004), (Patrick et al., 2007).
- Molecular Characterization : Studies include detailed characterizations using NMR, IR spectroscopy, and X-ray crystallography, providing insights into the structural attributes of the synthesized compounds. The research often explores modifications to the furan and isoxazole cores to study their impacts on molecular properties and reactivity (Cakmak et al., 2022).
Biological Activity and Applications
- Antimicrobial Activity : Several studies focus on the antimicrobial properties of compounds bearing furan and isoxazole rings. The antimicrobial activity is assessed against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. These compounds show promise as potential lead molecules for developing new antimicrobial agents (Dhaduk & Joshi, 2022).
- Antitumor and Antileukemic Activities : Research also explores the potential antitumor and antileukemic activities of these compounds, indicating a potential for the development of new cancer therapies. The studies often involve the evaluation of cytotoxic effects on cancer cell lines, aiming to identify compounds with high efficacy and selectivity (Earl & Townsend, 1979), (Stevens et al., 1984).
Molecular Electronics and Material Science
- Electrochromic Properties : Certain studies investigate the electrochromic properties of polyamides with pendant carbazole groups, highlighting the potential application of these materials in electronic devices. The research focuses on the synthesis, thermal stability, photoluminescence, and electrochromic performance of these materials (Hsiao et al., 2013).
Theoretical Studies and Modelling
- Computational Analyses : Computational studies, including density functional theory (DFT) and molecular dynamics simulations, complement experimental findings by offering insights into the electronic structure, conformational preferences, and potential bioactive conformations of these compounds. This theoretical approach aids in understanding the molecular basis of their biological activity and material properties (Tosco & Lolli, 2008).
properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c20-18(23)13-6-1-2-7-15(13)25-10-4-3-9-21-19(24)14-12-17(27-22-14)16-8-5-11-26-16/h1-2,5-8,11-12H,9-10H2,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIXDZJGDGUNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

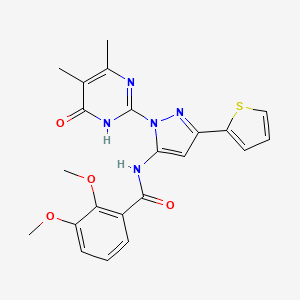

![1-Phenyl-4-[5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2879754.png)
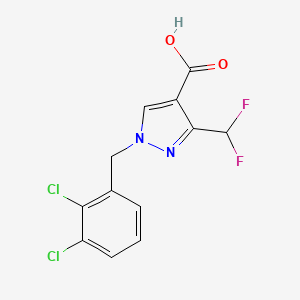
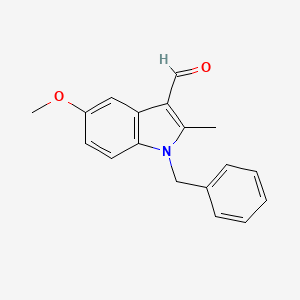
![6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2879758.png)
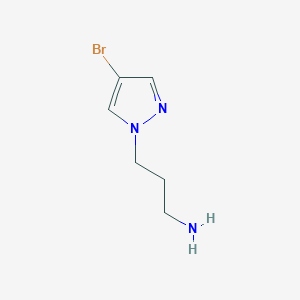
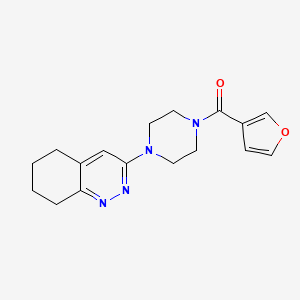
![6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B2879762.png)
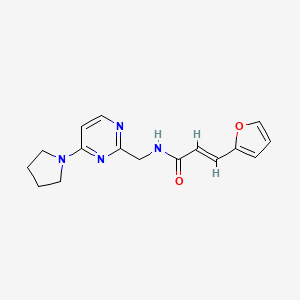
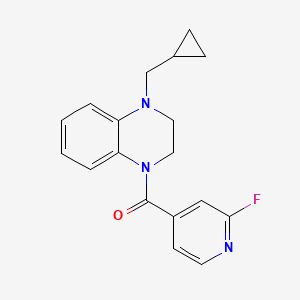
![7-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B2879765.png)
